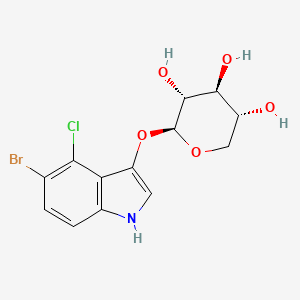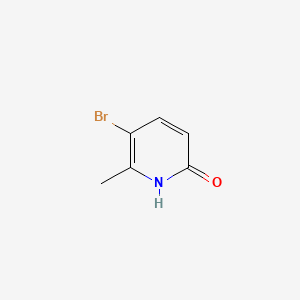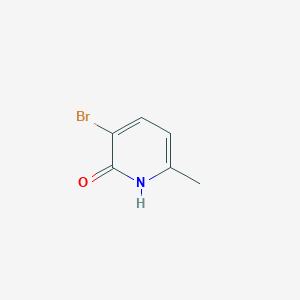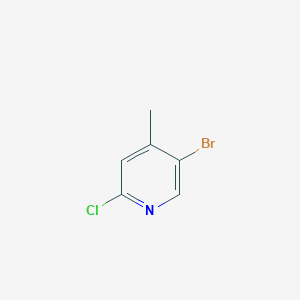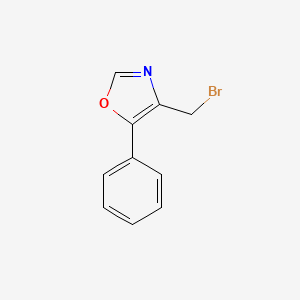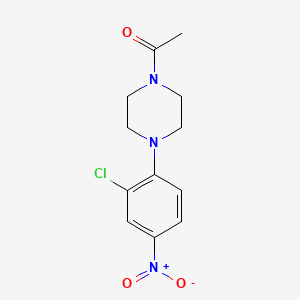
1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine
Overview
Description
1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14ClN3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is an acetyl group (CH3CO-) and a 2-chloro-4-nitrophenyl group .Scientific Research Applications
Anticancer Potential
- Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have demonstrated significant anticancer activities. A study by Demirağ et al. (2022) explored the structure of this molecule and its interaction with DNA, predicting strong anti-tumor effects based on molecular docking studies and DNA binding affinity (Demirağ et al., 2022).
Synthesis and Pharmaceutical Applications
- Xu Zheng (2005) and Jiang Da-feng (2010) have explored the synthetic technology of similar compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine, an important intermediate in the production of antifungal drug ketoconazole, suggesting its potential for commercial production (Xu Zheng, 2005); (Jiang Da-feng, 2010).
Antibacterial and Antifungal Efficacy
- Novel piperazine derivatives have shown potent antibacterial and antifungal properties. Mekky and Sanad (2020) synthesized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, exhibiting significant efficacy against bacterial strains like E. coli and S. aureus, as well as biofilm inhibition activities (Mekky & Sanad, 2020).
Antihelminthic Effect Enhancement
- Modifications of related compounds, like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been explored to enhance their antihelminthic effects. Galkina et al. (2014) investigated the formation of water-soluble ammonium salts while retaining pharmacophoric groups, showing potential in improving biological effects (Galkina et al., 2014).
Potential in Cancer Treatment
- Piperazine derivatives have been synthesized and evaluated for their potential in treating cancer. Khanam et al. (2018) studied piperazine scaffolds combined with 2-azetidinone derivatives, observing their anti-proliferative properties and apoptosis induction in cervical cancer cells (Khanam et al., 2018).
Anticonvulsant Activity
- Preliminary studies on some 1,4-substituted piperazine derivatives by Marona et al. (2009) indicated moderate anticonvulsant activity, suggesting a potential area for further research in neuropharmacology (Marona et al., 2009).
properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCJTLZYBAMNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387358 | |
| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |
CAS RN |
101970-40-5 | |
| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

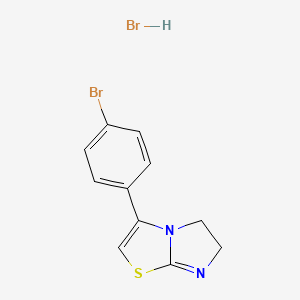
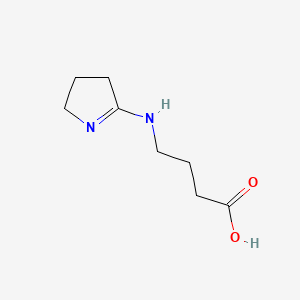
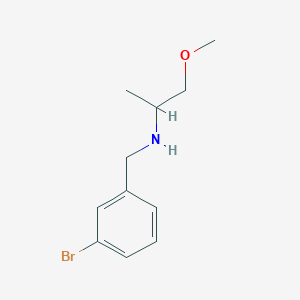
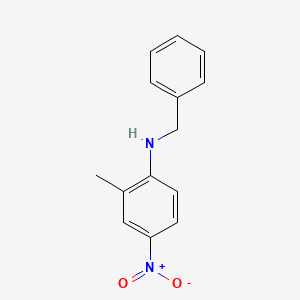
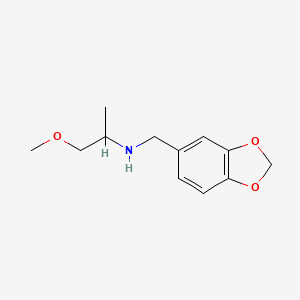
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)
